molecular formula C19H21NO4S B6413249 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261894-62-5

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413249
CAS No.: 1261894-62-5
M. Wt: 359.4 g/mol
InChI Key: PYDROIYLIPDVTD-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a synthetic organic compound with the molecular formula C19H21NO4S It is characterized by the presence of a benzoic acid core substituted with a methyl group and a piperidin-1-ylsulfonyl phenyl group

Preparation Methods

The synthesis of 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoic acid core: The starting material, 2-methylbenzoic acid, undergoes a Friedel-Crafts acylation reaction to introduce the desired substituents.

    Introduction of the piperidin-1-ylsulfonyl group: The intermediate product is then reacted with piperidine and a sulfonyl chloride derivative under basic conditions to form the piperidin-1-ylsulfonyl phenyl group.

    Final assembly: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-1-ylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The piperidin-1-ylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can be compared with other similar compounds, such as:

    2-Methyl-3-[4-(morpholin-1-ylsulfonyl)phenyl]benzoic acid: This compound has a morpholine group instead of a piperidine group, leading to different chemical and biological properties.

    2-Methyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzoic acid:

Properties

IUPAC Name

2-methyl-3-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-14-17(6-5-7-18(14)19(21)22)15-8-10-16(11-9-15)25(23,24)20-12-3-2-4-13-20/h5-11H,2-4,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDROIYLIPDVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692371
Record name 2-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-62-5
Record name 2-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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